Quinolin-8-yl 2-methylbenzoate
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Overview
Description
Quinolin-8-yl 2-methylbenzoate is an organic compound that belongs to the class of quinoline derivatives It is characterized by the presence of a quinoline ring system attached to a 2-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 2-methylbenzoate typically involves the esterification of quinolin-8-ol with 2-methylbenzoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is generally carried out in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl 2-methylbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring or the benzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinolin-8-yl 2-methylbenzoic acid.
Reduction: Quinolin-8-yl 2-methylbenzyl alcohol.
Substitution: Various substituted quinoline or benzoate derivatives, depending on the reagents used.
Scientific Research Applications
Quinolin-8-yl 2-methylbenzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of quinolin-8-yl 2-methylbenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The quinoline ring system is known to interact with DNA and proteins, which can result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl benzoate: Similar structure but lacks the methyl group on the benzoate moiety.
Quinolin-8-yl 3-methylbenzoate: Similar structure with the methyl group at a different position on the benzoate moiety.
Quinolin-8-yl 4-methylbenzoate: Similar structure with the methyl group at the para position on the benzoate moiety.
Uniqueness
Quinolin-8-yl 2-methylbenzoate is unique due to the specific positioning of the methyl group on the benzoate moiety, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
quinolin-8-yl 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEKIHPDSZXCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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